Sodium hexane-1-sulfonate, also known as sodium 1-hexanesulfonate, is an organic compound with the molecular formula and a molecular weight of approximately 188.22 g/mol. It is classified as a sodium salt of hexane-1-sulfonic acid and is primarily used in laboratory settings, particularly in ion-pair chromatography and as a reagent in various
Sodium hexane-1-sulfonate's mechanism of action depends on the specific application.
The biological activity of sodium hexane-1-sulfonate has been studied primarily in the context of its use as a reagent in biochemical assays and laboratory experiments. While it is not classified as a toxic compound, it can cause irritation upon contact with skin or eyes . Its role in biological systems is largely linked to its function in facilitating various bio
Sodium hexane-1-sulfonate can be synthesized through the sulfonation of hexane followed by neutralization with sodium hydroxide or sodium carbonate. The general synthesis pathway involves:
This process yields the desired sodium salt while ensuring that the sulfonic acid group remains intact .
Sodium hexane-1-sulfonate has various applications, including:
Studies on the interactions of sodium hexane-1-sulfonate primarily focus on its role in chromatography and organic synthesis. Its ability to form ion pairs with analytes enhances detection sensitivity and resolution during chromatographic separation. Additionally, its compatibility with various solvents makes it suitable for diverse analytical methods .
Sodium hexane-1-sulfonate shares structural similarities with other sulfonates and alkyl sulfonates. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Sodium dodecyl sulfate | Widely used as a surfactant; forms micelles | |
Sodium octanesulfonate | Used for similar applications but with shorter alkyl chain | |
Sodium benzenesulfonate | Aromatic structure; used in dye manufacturing |
Sodium hexane-1-sulfonate's uniqueness lies in its moderate hydrophobicity due to the six-carbon alkyl chain, which allows it to effectively interact with both polar and nonpolar substances during chromatographic processes. Its specific application as an ion-pairing reagent distinguishes it from more commonly known surfactants like sodium dodecyl sulfate, which primarily functions as a detergent rather than for analytical purposes .
Sodium hexane-1-sulfonate functions as a highly effective ion-pairing reagent in reversed-phase chromatography, operating through distinct mechanistic pathways that facilitate the separation of charged analytes [1] [2] [3]. The compound serves as an anionic ion-pairing agent, forming neutral complexes with positively charged analytes through electrostatic interactions [4] [5]. This ion-pairing process enables the retention and separation of polar and ionic species on hydrophobic stationary phases that would otherwise exhibit poor retention characteristics [3] [6].
The retention mechanism in ion-pair chromatography involving sodium hexane-1-sulfonate is explained through two predominant theoretical models [4] [6]. The dynamic ion-exchange model describes how the hydrophobic hexyl chain of the sulfonate adsorbs onto the hydrophobic stationary phase, creating a dynamic ion-exchange surface where the negatively charged sulfonate group extends into the mobile phase [4] [6]. The ion-pairing model alternatively suggests that analyte ions interact with the ion-pairing reagent in the mobile phase to form neutral complexes that subsequently partition between the mobile and stationary phases [3] [5].
Research has demonstrated that alkyl sulfonates with longer carbon chains, such as hexane-1-sulfonate, exhibit stronger retention effects through enhanced hydrophobic interactions with the stationary phase [4]. The six-carbon alkyl chain length of sodium hexane-1-sulfonate provides optimal balance between solubility in aqueous mobile phases and sufficient hydrophobicity for effective ion-pair formation [1] [7].
Sodium hexane-1-sulfonate demonstrates exceptional compatibility with short-wavelength ultraviolet detection systems, making it particularly valuable for high performance liquid chromatography applications requiring enhanced sensitivity [8] [9]. The compound exhibits minimal ultraviolet absorption in the critical detection range, with specific absorbance characteristics that optimize analytical performance [10] [11].
Detailed spectroscopic analysis reveals that sodium hexane-1-sulfonate maintains low ultraviolet absorption across multiple wavelengths essential for analytical detection [10] [11]. At 210 nanometers, the maximum absorbance reaches 1.0, while at 230 nanometers it decreases to 0.3, and at 254 nanometers it further reduces to 0.13 [10] [11]. This absorption profile ensures minimal interference with analyte detection, particularly important for applications requiring high sensitivity and low detection limits [8].
The low ultraviolet absorption characteristics have been specifically optimized for ion-pair chromatography applications using short-wavelength detection [8]. Commercial formulations of sodium hexane-1-sulfonate are available as low ultraviolet type solutions, specifically designed to maintain minimal background absorption while preserving ion-pairing efficacy [8]. These formulations typically contain 0.5 molar concentrations that provide optimal balance between ion-pairing strength and spectroscopic transparency [8].
High performance liquid chromatography methods utilizing sodium hexane-1-sulfonate have been successfully applied to the analysis of water-soluble vitamins, particularly thiamine and riboflavin in complex matrices [9]. In these applications, the mobile phase contains sodium hexane-1-sulfonate in combination with glacial acetic acid and methanol, with detection performed at optimized wavelengths of 245 nanometers for thiamine and 268 nanometers for riboflavin [9].
Parameter | Optimal Range/Condition | Reference Application |
---|---|---|
Ion-pairing reagent concentration | 0.005 - 0.55 mol/L | Peptide/protein analysis |
Mobile phase pH | 2.5 - 7.0 | Buffer equilibration |
Column type | C18, C8 reversed-phase | Hydrophobic stationary phase |
Detection wavelength (nm) | 210 - 268 | UV detection optimization |
UV transparency wavelength range | 200 - 400 | Short wavelength detection |
Temperature range (°C) | 25 - 30 | Analytical separation |
Mobile phase composition | Acetonitrile/water, methanol/water gradients | Gradient elution methods |
Sodium hexane-1-sulfonate serves as an effective ion-pairing agent in capillary electrophoresis applications, particularly for the separation of peptides and proteins [1] [2] [12]. The implementation of this compound in capillary electrophoresis systems relies on its ability to modify the electrophoretic mobility of charged analytes through ion-pair formation, enabling enhanced separation selectivity for molecules that would otherwise co-migrate [12].
Capillary electrophoresis separation conditions utilizing sodium hexane-1-sulfonate typically employ phosphate buffer systems with concentrations ranging from 50 millimolar, maintaining pH values around 2.5 to optimize ion-pairing interactions [12]. The ion-pairing agent concentration varies from 20 to 100 millimolar depending on the specific analytical requirements and target analytes [12]. These conditions facilitate the separation of both low and high molecular mass peptides and proteins by exploiting differential binding affinities based on hydrophobic amino acid residues [12].
Research has demonstrated that heptanesulfonic acid, a closely related alkyl sulfonate, effectively separates mixtures of peptides and proteins in capillary electrophoresis systems [12]. The separation mechanism relies on ion-pairing equilibria between the sulfonate reagent and peptide or protein analytes, with the influence of ion-pairing being more pronounced for higher molecular weight species compared to smaller peptides [12]. This differential effect enables the separation of analytes that would co-migrate in the absence of the ion-pairing agent [12].
Practical applications include the analysis of cyanogen bromide peptides derived from naturally occurring collagen mixtures, demonstrating the utility of alkyl sulfonates in separating complex biological samples [12]. The capillary dimensions typically employed are 37 centimeters total length with 30 centimeters to the detector and 75 micrometers internal diameter, operated at 10 kilovolts [12].
Application | Concentration (mmol/L) | Buffer System | Separation Efficiency |
---|---|---|---|
Peptide separation | 20 - 100 | Phosphate buffer pH 2.5 | High molecular selectivity |
Protein analysis | 50 | Aqueous buffer systems | Enhanced resolution |
CNBr peptide fragments | 0 - 100 | Phosphate buffer | Collagen type differentiation |
Molecular weight separation | 20 - 100 | Low pH buffers | Size-based separation |
Ion-pair equilibria studies | Variable | pH controlled systems | Controlled mobility |
Optimization of chromatographic separations using sodium hexane-1-sulfonate requires systematic adjustment of multiple parameters to achieve optimal resolution, sensitivity, and analysis time [13] [14] [15]. The optimization process encompasses mobile phase composition, ion-pairing reagent concentration, pH control, temperature management, and flow rate adjustment to maximize separation efficiency while maintaining analytical precision [15] [16].
Mobile phase optimization represents a critical component of method development, with sodium hexane-1-sulfonate concentration typically ranging from 0.005 to 0.55 molar depending on the specific analytical requirements [8] [10]. The relationship between ion-pairing reagent concentration and retention is non-linear, requiring careful titration to achieve optimal separation without excessive analysis time [13]. Higher concentrations generally increase retention and resolution but may lead to broader peaks and longer analysis times [13].
pH optimization plays a crucial role in ion-pair chromatography performance, with optimal ranges typically between 2.5 and 7.0 depending on the analyte properties and buffer system employed [9] [17]. Ammonium acetate buffers at concentrations of 10 millimolar provide excellent pH control while maintaining compatibility with mass spectrometric detection [17]. The buffer strength significantly affects peak width and separation efficiency, with higher concentrations generally providing better peak shapes [17].
Temperature control influences both analyte diffusion rates and mobile phase viscosity, affecting separation efficiency and retention time [15]. Optimal temperatures typically range from 25 to 30 degrees Celsius for most applications, balancing separation quality with analysis speed [18]. Temperature gradients can be employed in some systems to accelerate analysis without compromising resolution [15].
Flow rate optimization requires balancing analysis time against separation efficiency, with typical values ranging from 0.5 to 1.5 milliliters per minute depending on column dimensions and separation requirements [9] [15]. Higher flow rates reduce analysis time but may compromise resolution due to insufficient analyte-stationary phase interaction, while excessively low flow rates can cause band broadening and reduced peak sharpness [15].
Sodium hexane-1-sulfonate exhibits surfactant properties that extend its analytical utility beyond traditional ion-pair chromatography applications [19] [20] [21]. As an anionic surfactant with a six-carbon alkyl chain, the compound demonstrates critical micelle concentration behavior that influences its performance in various analytical procedures [22]. These surfactant characteristics enable applications in modified chromatographic systems and specialized analytical techniques [20].
The surfactant properties of sodium hexane-1-sulfonate contribute to enhanced analyte-electrode interactions in electrochemical detection systems [23]. Research has demonstrated that alkyl sulfates, including related compounds to sodium hexane-1-sulfonate, improve electrochemical response for phenolic compounds in microchip capillary electrophoresis with pulsed amperometric detection [23]. The presence of these surfactants in run buffers decreases migration time, increases run-to-run reproducibility, and provides systematic improvements in electrochemical response [23].
In analytical procedures involving complex matrices, sodium hexane-1-sulfonate functions as both an ion-pairing agent and a surfactant modifier, facilitating improved extraction efficiency and analyte recovery [19]. Applications include ion-pair assisted micro matrix solid phase dispersion extraction of alkaloids from medicinal plants, where the compound serves as an ion-pairing agent to enhance extraction efficiency for phytochemical analysis [19].
Wavelength (nm) | Maximum Absorbance | Detection Suitability |
---|---|---|
210 | 1.00 | Primary detection range |
220 | 0.06 | Secondary detection |
230 | 0.04 | Secondary detection |
254 | 0.13 | Standard UV detection |
260 | 0.02 | Low absorption |
400 | 0.01 | Minimal interference |
The surfactant characteristics also enable applications in forward osmosis processes, where sodium hexane-1-sulfonate has been investigated as a component in thermo-responsive draw solutes with lower critical solution temperature characteristics [19]. These applications demonstrate the versatility of the compound beyond traditional chromatographic separations, extending into water treatment technologies and advanced separation processes [19].
Irritant